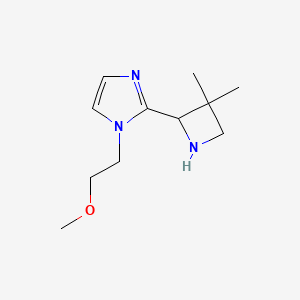
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is considered a promising target for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Urea in Protein Stability and Folding
Urea plays a significant role in the stability and folding of proteins. Its impact on the equilibrium between the folded and unfolded protein states has been extensively studied. Urea acts as a denaturant, favoring the unfolded state of proteins, which is crucial for understanding protein folding mechanisms and stability. This understanding is pivotal for various scientific and biotechnological applications, where protein stability is of paramount importance (Canchi & Garcia, 2013).
Urea Biosensors and Detection
The development of urea biosensors has seen significant advancements, with applications in detecting and quantifying urea concentrations in various contexts. Urea biosensors utilize enzyme urease as a bioreceptor element, with innovations in materials used for enzyme immobilization. These biosensors have applications in medical diagnostics, environmental monitoring, and the food industry, where urea concentration is a critical parameter (Botewad et al., 2021).
Urea in Ruminant Nutrition
In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, replacing feed proteins to economically meet the dietary protein requirements of ruminants. Urea's metabolism in the rumen, facilitated by bacterial urease, is critical for the synthesis of microbial proteins, showcasing its importance in agricultural practices and animal feed formulation (Jin et al., 2018).
Ureas in Drug Design
The unique hydrogen-binding capabilities of ureas have been exploited in drug design, where they play a role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Urea derivatives are incorporated into small molecules displaying a broad range of bioactivities, underscoring the versatility and importance of urea in medicinal chemistry (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Recent studies have explored the potential of urea as a hydrogen carrier for fuel cells. Urea's advantages include non-toxicity, stability, ease of transport, and storage. This positions urea as a promising candidate for sustainable and long-term energy supply, offering a viable alternative to conventional hydrogen carriers (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCYFXBOPWKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)


![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)



